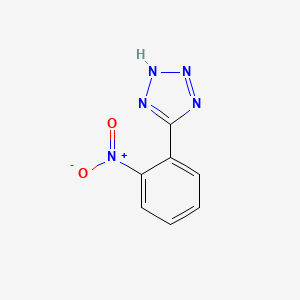

5-(2-nitrophenyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCYJMPEDACFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349909 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53257-40-2 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(2-nitrophenyl)-2H-tetrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-nitrophenyl)-1H-tetrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(2-nitrophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Tetrazoles are recognized as privileged scaffolds, often serving as metabolically stable bioisosteres for carboxylic acids in drug design.[1][2] This document outlines a field-proven, reliable synthetic protocol via a [3+2] cycloaddition reaction. Furthermore, it details a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and thermal analysis. The causality behind experimental choices and the interpretation of analytical data are explained to provide researchers and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Though not found in natural products, its unique physicochemical properties make it an invaluable functional group in drug design.[3] Its pKa is comparable to that of a carboxylic acid, allowing it to act as a non-classical bioisostere, which can enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity and membrane permeability.[2] Consequently, the tetrazole moiety is a key component in numerous marketed drugs, including the antihypertensive agent Losartan.[3]

The subject of this guide, 5-(2-nitrophenyl)-1H-tetrazole, incorporates two critical functionalities: the tetrazole ring and a nitrophenyl group. The nitroaromatic moiety is a versatile precursor for a wide range of functional group transformations and is known to participate in various biological interactions. This guide focuses on the synthesis of the 1H-tautomer, which is the predominant product of the common synthetic routes described herein. The 1H- and 2H-tetrazoles exist as tautomers, and the position of the proton can significantly influence the molecule's biological activity and physical properties.[1]

Synthesis via [3+2] Cycloaddition

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[4][5] This method is highly efficient and tolerates a wide variety of functional groups on the nitrile precursor.

Reaction Mechanism and Rationale

The reaction proceeds by the nucleophilic addition of an azide anion (N₃⁻) to the electrophilic carbon of the nitrile group. This forms a linear intermediate that rapidly undergoes intramolecular cyclization to yield the stable tetrazolate anion. Subsequent protonation during acidic workup affords the final 1H-tetrazole product.

The choice of reagents and conditions is critical for success:

-

Starting Material: 2-Nitrobenzonitrile is the readily available precursor, providing the carbon-nitrogen triple bond required for the cycloaddition.

-

Azide Source: Sodium azide (NaN₃) is a cost-effective and common source of the azide nucleophile.

-

Catalyst/Additive: A Lewis acid or a proton source is often used to activate the nitrile group, making it more susceptible to nucleophilic attack. Catalysts such as zinc acetate[6] or the use of ammonium chloride (which provides an in situ source of hydrazoic acid) are common.[7]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively dissolves the azide salt and the organic nitrile, facilitating a homogenous reaction mixture.

Synthetic Pathway Diagram

Caption: Synthesis of 5-(2-nitrophenyl)-1H-tetrazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 5-aryl-1H-tetrazoles.[6][8]

Materials:

-

2-Nitrobenzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.1 eq) or Ammonium Chloride (NH₄Cl) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 3M aqueous solution

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzonitrile, sodium azide, and zinc acetate (or ammonium chloride).

-

Solvent Addition: Add DMF to the flask (approx. 5 mL per gram of nitrile).

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-nitrobenzonitrile spot is completely consumed (typically 16-24 hours).

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water.

-

Precipitation: Acidify the aqueous mixture to a pH of ~2 by the dropwise addition of 3M HCl while stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.

-

Purification: Purify the crude product by recrystallization from hot ethanol to yield 5-(2-nitrophenyl)-1H-tetrazole as a solid.

-

Drying: Dry the purified product under vacuum.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and thermal methods provides a complete profile of the synthesized molecule.

Characterization Workflow

Caption: Analytical workflow for compound validation.

Spectroscopic Data

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the proton environment, while ¹³C NMR provides information on the carbon skeleton. The expected tautomer is the 1H-tetrazole, where a proton resides on one of the ring nitrogens. This proton is often broad and may exchange with residual water in the solvent.

| Analysis | Expected Chemical Shifts (δ) in DMSO-d₆ | Rationale |

| ¹H NMR | ~8.08 (dd, 1H), ~7.95 (dd, 1H), ~7.87 (td, 1H), ~7.79 (td, 1H) | These four signals in the aromatic region correspond to the four distinct protons on the ortho-substituted nitrophenyl ring. The splitting patterns (dd = doublet of doublets, td = triplet of doublets) arise from their respective ortho and meta couplings.[6] |

| ¹³C NMR | ~154.9, ~148.8, ~133.6, ~131.8, ~129.9, ~124.9, ~121.9 | Expect seven distinct signals: one for the tetrazole carbon (~155 ppm) and six for the aromatic carbons of the nitrophenyl ring. The carbon bearing the nitro group (C-NO₂) is typically shifted downfield.[6] |

Note: The acidic N-H proton of the tetrazole ring is often not observed or appears as a very broad signal far downfield.

FT-IR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3000 - 3400 (broad) | Stretching (from the tetrazole ring)[6] |

| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching |

| C=N / N=N | 1400 - 1650 | Ring stretching (tetrazole)[6][9] |

| NO₂ (asymmetric) | 1520 - 1560 | Asymmetric Stretching |

| NO₂ (symmetric) | 1340 - 1380 | Symmetric Stretching |

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For tetrazoles, a characteristic fragmentation is the loss of a nitrogen molecule (N₂).[10]

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₇H₅N₅O₂ | |

| Molecular Weight | 191.15 g/mol | [11] |

| [M-H]⁻ (Negative ESI) | m/z 190.04 | Deprotonated molecular ion, commonly observed for acidic protons like the one on the tetrazole ring. |

| Key Fragmentation | Loss of N₂ (28 Da) | A common fragmentation pathway for the tetrazole ring under mass spectrometric conditions, leading to a fragment ion corresponding to the nitrile precursor radical anion.[10] |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature. This is particularly important for nitrogen-rich compounds which can be energetic.

| Analysis | Parameter | Reported Value |

| DSC | Melting Point (M.p.) | 162-164 °C[6] |

| TGA | Decomposition | A sharp loss of mass would be expected at temperatures above the melting point, indicating thermal decomposition. |

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of 5-(2-nitrophenyl)-1H-tetrazole. The described [3+2] cycloaddition is a high-yielding and robust reaction suitable for this class of compounds. The comprehensive characterization workflow, employing NMR, FT-IR, MS, and thermal analysis, provides a rigorous framework for structural verification and purity assessment. The data and protocols presented herein, grounded in authoritative literature, offer a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling the confident synthesis and validation of this important heterocyclic building block.

References

-

Wang, X., et al. (2012). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

-

Popin, A., et al. (n.d.). Synthetic routes for tetrazole derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Available at: [Link]

-

Maleki, A., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Available at: [Link]

-

Larsson, P., et al. (2009). Synthesis of Fused Tetrazole Derivatives via a Tandem Cycloaddition and N-Allylation Reaction and Parallel Synthesis of Fused Tetrazole Amines. ACS Publications. Available at: [Link]

-

SpectraBase. (n.d.). 5-(2-nitrophenyl)-2H-tetrazole. Available at: [Link]

-

Amantino, C., et al. (n.d.). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles Under Solventless Conditions. Universidade Federal Fluminense. Available at: [Link]

-

Goud, B., et al. (2019). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Institutes of Health. Available at: [Link]

-

Li, Q. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. National Institutes of Health. Available at: [Link]

-

Sharghi, H., et al. (2014). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available at: [Link]

-

Maleki, A., et al. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-(5-fluoro-2-nitrophenyl)-2H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

Fesyk, O., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2009). Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

-

Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis. Available at: [Link]

-

Kumar, V., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Contreras, J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available at: [Link]

-

PubChem. (n.d.). 2-Benzyl-5-(2-nitrophenyl)tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 5-(4-nitrophenyl)-2H-tetrazole - MS (GC) Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 2-methyl-5-(2-nitrophenyl)tetrazole - FTIR Spectrum. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Journal of the Brazilian Chemical Society. Available at: [Link]

-

CyberLeninka. (n.d.). Synthesis and Characterization of Five-Membered Heterocyclic Compounds of Tetrazole Derivatives and their Biological Activity. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. Available at: [Link]

-

Pinto, D., et al. (2019). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

-

ResearchGate. (2019). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Nitrotetrazole. National Center for Biotechnology Information. Available at: [Link]

-

Guo, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe... ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. This compound | 53257-40-2 [chemicalbook.com]

5-(2-nitrophenyl)-2H-tetrazole chemical properties and structure

An In-depth Technical Guide to 5-(2-nitrophenyl)-2H-tetrazole: Chemical Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis. We will delve into its core chemical properties, structural characteristics, validated synthesis protocols, and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a unique and highly valuable functional group in modern chemistry.[1] Its high nitrogen content and aromaticity confer a distinct set of electronic and physical properties.[2] In drug development, the tetrazole group is widely recognized as a bioisostere for the carboxylic acid group. It shares a similar pKa, remaining deprotonated at physiological pH, which allows it to participate in similar biological interactions while often improving metabolic stability and cell membrane permeability.[1][3] This has led to the incorporation of tetrazoles into numerous pharmaceuticals, including antihypertensive agents like Losartan.[1] Beyond medicine, the high nitrogen content makes tetrazole derivatives candidates for the development of advanced energetic materials and gas generators.[1][4]

The subject of this guide, this compound, combines this important heterocycle with a synthetically versatile nitrophenyl substituent, offering a platform for creating diverse and complex molecules. The ortho-position of the nitro group introduces steric and electronic effects that influence the molecule's conformation and reactivity, making it a distinct subject of study compared to its meta and para isomers.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting chemical properties.

Structural Analysis

The molecule consists of a planar tetrazole ring connected via a carbon-carbon bond to a 2-nitrophenyl group. A key structural feature is the dihedral angle between the planes of the tetrazole and benzene rings. Due to steric hindrance from the ortho-nitro group, these two rings are forced to twist out of co-planarity. In the related crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, this dihedral angle is reported to be 45.7(2)°.[5] A similar significant twist is expected for this compound, which impacts the molecule's electronic conjugation and crystal packing.

Like most 5-substituted tetrazoles, this compound can exist as two distinct tautomers: the 1H- and 2H-tetrazole forms. The equilibrium between these tautomers is influenced by the physical state (solid, liquid, gas) and the solvent environment.[1] While the 1H-tautomer is often more stable in the solid phase for many derivatives, the specific preference for this compound requires detailed experimental or computational analysis.[1]

Caption: Chemical structure of 5-(2-nitrophenyl)-1H-tetrazole.

Physicochemical Data Summary

The following table summarizes key computed and known properties of this compound. This data is essential for experimental planning, including solvent selection, reaction setup, and safety assessment.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 53257-40-2 | [6] |

| Molecular Formula | C₇H₅N₅O₂ | [6] |

| Molecular Weight | 191.15 g/mol | [6] |

| Appearance | Expected to be an off-white to yellow solid | Inferred[7] |

| Topological Polar Surface Area | 100 Ų | Computed[8] |

| Hydrogen Bond Donor Count | 1 | Computed[8] |

| Hydrogen Bond Acceptor Count | 6 | Computed[9] |

| SMILES | C1=CC=C(C(=C1)[O-])C2=NNN=N2 | [8] |

Synthesis Protocol: [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[5] This method is robust and generally provides good yields.

Causality and Experimental Choices

-

Reactants: 2-Nitrobenzonitrile is the source of the C5 carbon and the nitrophenyl substituent. Sodium azide (NaN₃) serves as the nitrogen source, providing the four nitrogen atoms for the heterocycle.

-

Catalyst/Promoter: An acid source, such as ammonium chloride (NH₄Cl) or triethylammonium chloride, is crucial. It protonates the azide to form hydrazoic acid (HN₃) in situ, which is the active cycloaddition partner. This avoids the need to handle highly toxic and explosive free hydrazoic acid.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the ionic reagents (NaN₃, NH₄Cl) and the organic nitrile, facilitating a homogenous reaction environment. Its high boiling point allows the reaction to be conducted at elevated temperatures to increase the reaction rate.[5]

-

Workup: The reaction is quenched with water and acidified. Acidification protonates the newly formed tetrazolate anion, causing the neutral this compound product to precipitate from the aqueous solution, enabling easy isolation by filtration.

Step-by-Step Methodology

Warning: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids (which liberate toxic HN₃ gas) and metals.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzonitrile (10 mmol, 1.48 g), sodium azide (15 mmol, 0.975 g), and ammonium chloride (11 mmol, 0.588 g).[5]

-

Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.

-

Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain heating for 12-24 hours, or until TLC indicates the consumption of the starting nitrile.

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Acidification: While stirring, slowly add 5 M hydrochloric acid (HCl) until the pH of the solution is approximately 1-2. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with two portions of cold water (2x 20 mL) to remove any remaining inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Full spectral characterization is essential to confirm the structure and purity of the synthesized compound. Based on data from analogous structures, the following spectral properties are anticipated.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - Aromatic Protons (4H): Complex multiplet signals between δ 7.5-8.5 ppm. The ortho-nitro group will strongly influence the chemical shifts, causing downfield shifts for adjacent protons.- Tetrazole N-H (1H): A broad singlet, typically observed far downfield (>10 ppm), which is exchangeable with D₂O.[12] |

| ¹³C NMR (DMSO-d₆) | - Aromatic Carbons (6C): Signals expected in the δ 120-150 ppm range. The carbon bearing the nitro group (C2') will be significantly shifted. The carbon attached to the tetrazole ring (C1') will also be distinct.- Tetrazole Carbon (1C): A single signal expected in the δ 150-165 ppm range.[12] |

| FT-IR (KBr, cm⁻¹) | - N-H Stretch: A broad absorption band around 3000-3400 cm⁻¹.- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.- C=N and N=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the tetrazole ring.[11]- Asymmetric NO₂ Stretch: Strong absorption band around 1520-1560 cm⁻¹.- Symmetric NO₂ Stretch: Strong absorption band around 1340-1360 cm⁻¹. |

| Mass Spec. (ESI) | - [M-H]⁻: Expected at m/z 190.04 (Negative Ion Mode).- [M+H]⁺: Expected at m/z 192.05 (Positive Ion Mode). |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two primary sites: the acidic proton on the tetrazole ring and the electrophilic nitro group on the phenyl ring.

N-Functionalization of the Tetrazole Ring

The N-H proton is acidic (pKa typically ~4.5-5.0), making deprotonation and subsequent alkylation or arylation a primary pathway for derivatization. This is a crucial reaction for modulating the biological and physical properties of the molecule. A prominent example is the copper-catalyzed C-N coupling reaction with aryl boronic acids, which yields 2,5-disubstituted tetrazoles.[10] These derivatives have been investigated for applications in nonlinear optics.[10]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation yields 5-(2-aminophenyl)-2H-tetrazole, a valuable bifunctional intermediate. The resulting ortho-amino-tetrazole scaffold is a precursor for synthesizing fused heterocyclic systems, such as tetrazolo[1,5-c]quinazolines, through intramolecular cyclization reactions.

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 53257-40-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(5-fluoro-2-nitrophenyl)-2H-tetrazole | C7H4FN5O2 | CID 86125562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. growingscience.com [growingscience.com]

A Spectroscopic Guide to 5-(2-nitrophenyl)-2H-tetrazole: Elucidating Structure Through NMR and IR Analysis

Abstract

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 5-(2-nitrophenyl)-2H-tetrazole stands as a molecule of significant interest, embodying a unique electronic and structural profile conferred by its nitro-aromatic and tetrazole moieties. This technical guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and IR—that define this compound. Designed for researchers and drug development professionals, this document moves beyond a mere presentation of data, offering a causal explanation for the observed spectral features and detailing the robust experimental protocols required to obtain them. By grounding our analysis in fundamental principles and authoritative data, we establish a reliable spectroscopic benchmark for this compound.

Introduction: The Structural Significance of this compound

The conjunction of a tetrazole ring and a nitrophenyl group within the same molecular framework imparts a rich chemical character to this compound. The tetrazole ring is a well-known bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and lipophilicity, a feature frequently exploited in medicinal chemistry. The ortho-positioned nitro group on the phenyl ring acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the entire molecule. This has profound implications for its reactivity, potential as a ligand in coordination chemistry, and biological activity.

Accurate and unambiguous characterization is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing a detailed "fingerprint" of the molecular structure. This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a definitive reference for its identification and characterization. It is important to note that 5-substituted tetrazoles can exist in tautomeric forms (1H and 2H). The data presented and interpreted herein corresponds to the 5-(2-nitrophenyl)-1H-tetrazole tautomer, which is commonly observed.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure and the distinct chemical environments of its constituent atoms.

Figure 1. Structure of 5-(2-nitrophenyl)-1H-tetrazole with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

¹H NMR Data Summary

The following table summarizes the ¹H NMR spectral data for 5-(2-nitrophenyl)-1H-tetrazole, acquired in a DMSO-d₆ solution.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.08 | dd | 8.0, 0.8 | H-3' |

| 7.95 | dd | 7.7, 1.1 | H-6' |

| 7.87 | td | 7.6, 1.1 | H-5' |

| 7.79 | td | 8.0, 1.4 | H-4' |

Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(2-nitrophenyl)-1H-tetrazole is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring. The absence of any other signals confirms the purity of the compound and the specific structure.

-

Causality of Chemical Shifts: All four aromatic protons resonate at a relatively downfield position (7.79-8.08 ppm). This is a direct consequence of the deshielding effect of the aromatic ring current. Furthermore, the potent electron-withdrawing nature of the adjacent nitro group significantly deshields the protons, particularly H-3' and H-6', causing them to appear at the lowest field.[2]

-

Analysis of Multiplicity and Coupling: The splitting patterns (multiplicity) are crucial for assigning each signal to a specific proton.

-

H-3' (8.08 ppm): This proton appears as a doublet of doublets (dd). It exhibits a large ortho-coupling (J = 8.0 Hz) with H-4' and a smaller meta-coupling (J = 0.8 Hz) with H-5'.

-

H-6' (7.95 ppm): This proton also appears as a doublet of doublets (dd), showing ortho-coupling (J = 7.7 Hz) with H-5' and meta-coupling (J = 1.1 Hz) with H-4'.

-

H-5' (7.87 ppm): This signal is a triplet of doublets (td). It is split by two ortho-protons (H-4' and H-6') resulting in a triplet, and further split by the meta-proton H-3' into a doublet.

-

H-4' (7.79 ppm): Similar to H-5', this proton is a triplet of doublets (td), split by its two ortho-neighbors (H-3' and H-5') and its meta-neighbor (H-6').

-

The broad signal for the N-H proton of the tetrazole ring is often not distinctly observed or may be exchanged with residual water in the DMSO-d₆ solvent.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is essential for reproducible results.

Figure 2. Workflow for ¹H NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[1][3] The choice of this mass ensures sufficient signal-to-noise without causing viscosity issues that could broaden spectral lines.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity and ability to dissolve a wide range of organic molecules.[1][4]

-

To ensure magnetic field homogeneity, it is critical to remove any suspended solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.[5]

-

Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[6]

-

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

¹³C NMR Data Summary

The following table summarizes the ¹³C NMR spectral data for 5-(2-nitrophenyl)-1H-tetrazole, acquired in a DMSO-d₆ solution.

| Chemical Shift (δ, ppm) | Assignment |

| 154.87 | C5 (Tetrazole) |

| 148.79 | C2' |

| 133.58 | C5' |

| 131.80 | C4' |

| 131.53 | C6' |

| 124.84 | C3' |

| 121.11 | C1' |

Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles.[1]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

C5 (Tetrazole Carbon): The carbon atom of the tetrazole ring (C5) appears at the most downfield position (154.87 ppm). This is characteristic of carbon atoms in heteroaromatic systems, where they are deshielded by the adjacent electronegative nitrogen atoms.

-

C2' (Nitro-substituted Carbon): The carbon atom directly attached to the nitro group (C2') is found at 148.79 ppm. The strong electron-withdrawing effect of the nitro group causes significant deshielding.

-

Aromatic Carbons (C1', C3'-C6'): The remaining five carbons of the phenyl ring appear between 121.11 and 133.58 ppm.

-

The carbon attached to the tetrazole ring (C1') is the most shielded among the aromatic carbons (121.11 ppm).

-

The other four carbons (C3' to C6') have chemical shifts that are influenced by their position relative to the nitro group and the tetrazole substituent. Their precise assignment often requires more advanced 2D NMR techniques (like HSQC and HMBC), but the reported values are consistent with a 1,2-disubstituted aromatic ring bearing a strong electron-withdrawing group.

-

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation: A more concentrated sample (25-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR. This is because the ¹³C isotope has a low natural abundance (1.1%) and a smaller gyromagnetic ratio, making it inherently less sensitive than ¹H.[1][3]

-

Instrumental Analysis:

-

Use a broadband probe to detect the ¹³C signals.

-

Acquisition times are significantly longer than for ¹H NMR. A greater number of scans (hundreds to thousands) is typically necessary to achieve an adequate signal-to-noise ratio.

-

Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1640-1560 | Medium | Tetrazole Ring (C=N, N=N) Stretch |

| ~1550-1475 | Strong | Asymmetric NO₂ Stretch |

| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1360-1290 | Strong | Symmetric NO₂ Stretch |

| ~1200-900 | Medium-Strong | Tetrazole Ring Vibrations |

Frequency ranges sourced from general spectroscopy tutorials and studies on related compounds.[4][7][8]

Interpretation of the IR Spectrum

The IR spectrum provides a clear signature for the key functional groups in this compound.

-

Nitro Group (NO₂): The most prominent and diagnostic peaks in the spectrum will be the two strong absorptions corresponding to the nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹.[4][7] The presence of both strong bands is a definitive indicator of the nitro functionality.

-

Tetrazole Ring: The tetrazole ring itself gives rise to a series of characteristic absorptions. Stretching vibrations of the C=N and N=N bonds typically appear in the 1640-1560 cm⁻¹ region.[1][8] Additionally, a complex series of ring vibrations can be found in the 1200-900 cm⁻¹ range.[8]

-

Aromatic Ring: The presence of the phenyl ring is confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1500-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.

Figure 3. Workflow for ATR-FTIR analysis.

-

Background Collection:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Wipe the surface with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

Collect a background spectrum. This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[7]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

-

Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for the evanescent wave to effectively penetrate the sample.

-

Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]

-

-

Cleaning:

-

After the analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in the first step.

-

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, and IR—provide a comprehensive and self-validating fingerprint for the structural identification of this compound. The ¹H NMR spectrum is defined by four distinct multiplets in the aromatic region, with chemical shifts and coupling patterns dictated by the strong deshielding effect of the ortho-nitro group. The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, with the tetrazole and nitro-substituted carbons resonating at characteristic downfield positions. Finally, the IR spectrum is dominated by the strong, characteristic stretching vibrations of the nitro group and the various modes of the tetrazole and aromatic rings. Adherence to the detailed experimental protocols outlined herein will ensure the acquisition of high-quality, reproducible data, enabling researchers to confidently characterize this important molecule.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (2022). Journal of Molecular Structure.

-

5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Retrieved from [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Retrieved from [Link]

-

Infrared spectrum of crystalline (α-phase) tetrazole, at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe... (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Kumar, V., & Kaur, K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Solubility of 5-(2-nitrophenyl)-2H-tetrazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-(2-nitrophenyl)-2H-tetrazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the efficacy, bioavailability, and formulation of active pharmaceutical ingredients (APIs). For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility profile is paramount. This guide provides an in-depth technical exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical principles, outlines robust experimental protocols for solubility determination, and leverages computational models to predict its behavior in a range of common organic solvents. This guide is intended to serve as a foundational resource for scientists, enabling them to make informed decisions in experimental design, solvent selection, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. The ability of a compound to dissolve in a solvent is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of organic synthesis and purification, solubility dictates the choice of reaction media and crystallization solvents.[1]

This compound, with its constituent tetrazole and nitrophenyl moieties, presents a unique combination of functional groups that influence its polarity and hydrogen bonding capabilities. Understanding its interaction with various organic solvents is crucial for its synthesis, purification, and formulation into a drug delivery system. This guide will delve into the theoretical underpinnings of solubility, provide practical experimental methodologies, and explore predictive computational tools to build a comprehensive solubility profile for this compound.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The structure of this compound, shown below, reveals key features that govern its solubility behavior.

-

Tetrazole Ring: The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms.[2] This ring system is known to be polar and can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pairs on the other nitrogen atoms).[2] Tetrazoles are generally considered to be weak acids.[3]

-

Nitrophenyl Group: The presence of a nitro group (-NO2) on the phenyl ring significantly increases the polarity of this substituent. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

-

Overall Polarity: The combination of the polar tetrazole ring and the nitrophenyl group suggests that this compound is a polar molecule. Its solubility will, therefore, be favored in polar solvents.

Based on the structure, we can infer the following:

-

Hydrogen Bond Donor: 1 (from the N-H of the tetrazole ring)

-

Hydrogen Bond Acceptor: Multiple sites (nitrogen atoms of the tetrazole ring and oxygen atoms of the nitro group)

A related compound, 5-(4-nitrophenyl)-1H-tetrazole, has a calculated topological polar surface area (TPSA) of 100 Ų, which is indicative of a molecule with significant polar characteristics.[4]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[1] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1][5] For a more quantitative and predictive understanding, we must consider the specific intermolecular interactions at play.

The Role of Polarity and Hydrogen Bonding

-

Polar Solvents: These solvents, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO), have significant dipole moments and can engage in hydrogen bonding. Polar solutes, like this compound, are expected to have higher solubility in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents: Solvents like hexane, toluene, and diethyl ether have low dipole moments and cannot participate in hydrogen bonding. The solubility of polar compounds in non-polar solvents is generally poor.

-

Aprotic vs. Protic Solvents: Polar solvents can be further classified as protic (containing a hydrogen atom bonded to an electronegative atom, e.g., O-H or N-H) or aprotic (lacking such a hydrogen). Polar protic solvents are excellent at solvating both cations and anions and are good hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., acetone, dimethylformamide) are good hydrogen bond acceptors but cannot donate hydrogen bonds.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces (van der Waals)

-

δp: Polar forces (dipole-dipole)

-

δh: Hydrogen bonding forces

Each molecule (solute and solvent) can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space".[6] The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance implies a higher likelihood of solubility.[8]

The distance, Ra, is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [8]

Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following section details a robust protocol for determining the solubility of this compound.

The Shake-Flask Method (Equilibrium Solubility)

This is a traditional and widely accepted method for determining equilibrium solubility.[5]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods are employed. These are often miniaturized versions of the shake-flask method, utilizing 96-well plates and automated liquid handling systems. Detection is typically performed using techniques like UV-Vis spectroscopy or nephelometry.

Computational Prediction of Solubility: In Silico Approaches

In the early stages of drug development, when the amount of synthesized compound is limited, computational models offer a valuable tool for predicting solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[9][10] The process involves:

-

Quantum Chemical Calculation: The molecule of interest is placed in a virtual conductor, which creates a screening charge distribution on its surface. This "sigma profile" (σ-profile) is a histogram of the charge density and serves as a detailed descriptor of the molecule's polarity.[11]

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are then used in statistical thermodynamic calculations to determine the chemical potential of the solute in the solvent.[10] From this, the solubility can be predicted.

COSMO-RS has the advantage of being a predictive method that does not rely on experimental data for the specific solute, making it ideal for novel compounds.[12] It can provide a good qualitative ranking of solvents and can often achieve a root-mean-square deviation of 0.5 to 1.5 log units for quantitative predictions.[11]

Caption: Conceptual Workflow for COSMO-RS Solubility Prediction.

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This table serves as a guide for solvent selection in experimental studies.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the tetrazole N-H and nitro group. The aromatic nature may limit very high aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Mismatch in polarity and intermolecular forces. "Like dissolves like" principle predicts poor solubility.[1] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Intermediate polarity may allow for some dissolution, but likely less than highly polar solvents. |

Conclusion: A Roadmap for Solubility Characterization

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By integrating theoretical principles with practical experimental protocols and powerful computational tools, researchers can efficiently and accurately characterize this crucial physicochemical property. A thorough understanding of the solubility profile of this compound is an indispensable step in its journey from a promising lead compound to a potential therapeutic agent. The methodologies and concepts outlined herein are broadly applicable to the study of other novel chemical entities in the drug discovery and development pipeline.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Zenodo. Prediction of Solubility with COSMO-RS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Benchchem. 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. 5-(5-fluoro-2-nitrophenyl)-2H-tetrazole.

- AIChE. (337cn)

- ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- ChemicalBook. (2023, June 27). This compound.

- Wikipedia. Hansen solubility parameter.

- SciSpace.

- Hansen Solubility Parameters.

- Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjug

- Stenutz. Hansen solubility parameters.

- Sciencemadness.org. tetrazoles(english).pdf.

- PubChem. 5-(4-Nitrophenyl)-1H-Tetrazole.

- Prof Steven Abbott. HSP Basics | Practical Solubility Science.

- CORE.

- ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.

- PubChem. 5-(3-nitrophenyl)-5H-tetrazole.

Sources

- 1. chem.ws [chem.ws]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. zenodo.org [zenodo.org]

- 10. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 11. scispace.com [scispace.com]

- 12. approcess.com [approcess.com]

Thermal Stability and Decomposition Profile of 5-(2-Nitrophenyl)-2H-tetrazole

An In-Depth Technical Guide

Abstract

5-(2-Nitrophenyl)-2H-tetrazole is a heterocyclic compound of significant interest due to the unique combination of a high-nitrogen tetrazole ring and an energetic nitrophenyl substituent. This dual functionality makes it a candidate for applications ranging from energetic materials to specialized scaffolds in medicinal chemistry.[1][2][3][4] However, the inherent energy content and potential for rapid decomposition necessitate a thorough understanding of its thermal behavior. This guide provides a comprehensive technical overview of the thermal stability, decomposition kinetics, and mechanistic pathways of this compound. We will delve into the causality behind experimental design for thermal analysis, present detailed, self-validating protocols, and interpret the resulting data to build a complete safety and stability profile.

Introduction: The Energetic Dichotomy of Nitrophenyl-Substituted Tetrazoles

Tetrazole derivatives are a cornerstone in various chemical fields. In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][5] Conversely, the high nitrogen content and large positive enthalpy of formation make the tetrazole scaffold a fundamental building block for high-energy-density materials, such as propellants and explosives.[3][6][7]

The introduction of a nitro group, particularly on an adjacent phenyl ring as in this compound, further amplifies the energetic characteristics of the molecule. This substitution creates a compound with a delicate balance between stability and stored chemical energy. Understanding the precise temperature at which this balance tips towards decomposition, the rate of energy release, and the mechanism of breakdown is not merely an academic exercise; it is a critical safety and performance parameter. For drug development professionals, this knowledge is crucial for defining safe manufacturing, processing, and storage conditions. For materials scientists, it is essential for predicting performance and ensuring reliability.

This guide will systematically explore the thermal properties of this compound through the lens of established analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Foundational Analytical Techniques for Thermal Characterization

To rigorously assess thermal stability, we rely on a suite of thermo-analytical methods that provide complementary information. The two most critical techniques are DSC and TGA.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. Its utility lies in detecting thermal events like melting, crystallization, and decomposition. For this compound, DSC is paramount for identifying the onset temperature of decomposition and quantifying the energy released (enthalpy), which is a direct measure of its energetic potential. A sharp, intense exothermic peak is a hallmark of a rapid, high-energy decomposition.[8][9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is indispensable for determining the temperature ranges over which decomposition occurs and the number of distinct decomposition stages. The mass loss profile for tetrazoles often reveals an initial, significant drop corresponding to the extrusion of molecular nitrogen (N₂), a key step in their decomposition pathway.[1][8]

The logical workflow for a comprehensive thermal analysis follows a structured approach, starting from sample verification and proceeding through multi-heating rate analysis to determine kinetic parameters.

Caption: Workflow for the comprehensive thermal analysis of an energetic compound.

Detailed Experimental Protocols

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed to be self-validating by specifying critical parameters and their rationale.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and enthalpy of decomposition (ΔH_decomp).

-

Methodology:

-

Sample Preparation: Accurately weigh 0.5–1.5 mg of this compound into a vented aluminum pan.

-

Causality: A small sample mass is crucial to prevent instrument damage from a rapid, high-energy release and to minimize thermal lag within the sample, ensuring data accuracy. Vented pans allow gaseous decomposition products to escape, preventing pressure buildup that could alter the decomposition profile.

-

-

Crucible Sealing: Crimp the lid onto the pan. Place an identical, empty, sealed pan on the reference side of the DSC cell.

-

Causality: The reference pan ensures that the measured heat flow is due solely to thermal events in the sample, not the pan itself.

-

-

Instrument Parameters:

-

Atmosphere: Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are intrinsic to the compound's decomposition.[10]

-

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a heating rate of 10 °C/min to 350 °C.

-

Causality: A 10 °C/min heating rate is a standard that provides a good balance between signal resolution and experimental efficiency. The final temperature is chosen to be well above the expected decomposition point to ensure the entire event is captured.

-

-

-

Data Analysis: Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp). Determine the onset temperature using the tangent method and record the peak temperature.

-

Protocol 2: Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature range and quantify mass loss during decomposition.

-

Methodology:

-

Sample Preparation: Accurately weigh 1–3 mg of the sample into a ceramic or platinum TGA pan.

-

Causality: This mass range is optimal for detecting subtle mass changes while avoiding saturation of the detector with decomposition products. Ceramic or platinum pans are used for their high thermal stability.

-

-

Instrument Parameters:

-

Atmosphere: Purge the furnace with dry nitrogen gas at 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature at 10 °C/min to 400 °C.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset of mass loss and the temperatures of maximum mass loss rate for each stage.

-

Results & Discussion: Deconstructing the Thermal Profile

Analysis of this compound using the protocols above yields critical data about its stability. While specific values can vary slightly with purity and crystalline form, the general profile is consistent.

Quantitative Thermal Data Summary

The data obtained from DSC and TGA experiments are summarized below.

| Parameter | Technique | Typical Value | Significance |

| Melting Point (T_m) | DSC | ~160 °C[11] | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | DSC / TGA | 190–210 °C | The temperature at which significant decomposition begins. A key safety indicator. |

| Peak Decomposition Temp (T_peak) | DSC | 215–240 °C[8] | The temperature of maximum energy release rate. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | Highly Exothermic | A large negative value confirms the high-energy nature of the compound. |

| Primary Mass Loss | TGA | ~25-30% | Correlates well with the theoretical mass of N₂ (29.3%), suggesting nitrogen extrusion is the primary initial step. |

| Decomposition Stages | TGA | Typically one major, rapid stage | Indicates a simple, dominant initial decomposition pathway. |

Note: The decomposition temperature range for phenyl tetrazoles is generally cited as 190–240 °C.[8]

The DSC thermogram typically shows a sharp endotherm corresponding to its melting point around 160 °C, followed by a very sharp, strong exotherm with an onset around 200 °C.[9][11] The TGA curve complements this, showing a precipitous drop in mass in the same temperature region, confirming that the exothermic event is a decomposition process. The primary mass loss of approximately 29% strongly supports the hypothesis that the initial, rate-determining step is the cleavage of the tetrazole ring to release a molecule of nitrogen.[8]

Proposed Decomposition Mechanism

The thermal decomposition of tetrazoles can proceed through different pathways, but for C-substituted tetrazoles like the title compound, the predominant mechanism involves the elimination of molecular nitrogen.[12][13] This process leads to the formation of a highly reactive nitrilimine intermediate. The ortho-nitro group on the phenyl ring plays a critical role in the subsequent fate of this intermediate.

Caption: Proposed mechanism for the thermal decomposition of this compound.

-

Initiation: Upon heating, the tetrazole ring undergoes a concerted cleavage, releasing a molecule of dinitrogen (N₂). This is the primary exothermic, mass-losing step observed in DSC and TGA.[8][14]

-

Intermediate Formation: This ring fragmentation generates a highly unstable and reactive 1,3-dipole known as a nitrilimine.[13]

-

Intramolecular Trapping: Due to the proximity of the nitro group at the ortho position, this reactive intermediate is likely to undergo a rapid intramolecular cyclization reaction. The electron-withdrawing nature of the nitro group influences the electron density of the phenyl ring, potentially facilitating attack by the nitrilimine to form new heterocyclic systems, such as benzotriazole N-oxide derivatives. These subsequent reactions contribute to the overall thermal profile.

Safety, Handling, and Implications

The thermal analysis data unequivocally classifies this compound as an energetic material.

-

High Energy Release: The large enthalpy of decomposition indicates that if initiated, the decomposition can propagate rapidly and release significant thermal energy.

-

Thermal Sensitivity: With a decomposition onset near 200 °C, the compound is sensitive to high temperatures. This temperature should be considered a critical limit for all processing and handling operations.

-

Gas Evolution: The decomposition produces a large volume of nitrogen gas. In a closed system, this can lead to a dangerous pressure buildup.

For drug development professionals, these findings have direct implications. The use of this compound as a starting material or intermediate would require careful consideration of reaction temperatures, avoiding prolonged heating, especially above 150 °C. During formulation, milling or grinding processes that can generate localized heat should be carefully evaluated.

Conclusion

This compound exhibits a distinct thermal profile characterized by a melting point near 160 °C followed by a rapid and highly exothermic decomposition beginning at approximately 200 °C. The primary decomposition pathway involves the extrusion of molecular nitrogen from the tetrazole ring to form a reactive nitrilimine intermediate, which likely undergoes subsequent intramolecular reactions. The significant energy release and gaseous product formation underscore its energetic nature. A thorough understanding of this thermal behavior, gained through systematic DSC and TGA analysis as detailed in this guide, is essential for ensuring the safe handling, storage, and application of this compound in any scientific or industrial context.

References

-

An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2015). ResearchGate. [Link]

-

Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. (2022). MDPI. [Link]

-

DSC and TGA analysis of (a-b) compound 2. (c-d) compound 3. (e-f)... (n.d.). ResearchGate. [Link]

-

Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. (n.d.). ResearchGate. [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[8][15][16]Triazolo[4,3-b][8][15][16][17]tetrazine. (2022). MDPI. [Link]

-

The thermal decomposition of tetrazoles. (1992). Thermochimica Acta. [Link]

-

Decomposition products of tetrazoles. (2022). ResearchGate. [Link]

-

Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2018). National Institutes of Health (NIH). [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health (NIH). [Link]

-

Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (2020). ResearchGate. [Link]

-

Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H 2 O 5:3:2... (n.d.). ResearchGate. [Link]

-

Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2022). Preprints.org. [Link]

-

Nitro-tetrazole based high performing explosives. (2021). Defence Technology. [Link]

-

Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. (2011). ACS Publications. [Link]

-

New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. (n.d.). ResearchGate. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). MDPI. [Link]

-

Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. (2023). Semantic Scholar. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). ResearchGate. [Link]

-

Non-Oxidative Thermal Decomposition of Endosulfan ii. Mechanism of Decomposition. (2007). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 53257-40-2 [chemicalbook.com]

- 12. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]

- 13. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Acidity and pKa of 5-(2-nitrophenyl)-2H-tetrazole: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Acidity in Drug Design

In the landscape of modern medicinal chemistry, the tetrazole moiety has emerged as a cornerstone, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] Its comparable acidity, coupled with a favorable metabolic profile and the ability to engage in a variety of intermolecular interactions, underpins its utility in the design of novel therapeutics. The ionization state of a drug molecule, dictated by its pKa, is a paramount determinant of its pharmacokinetic and pharmacodynamic properties, influencing everything from aqueous solubility and membrane permeability to target binding and off-target effects. An in-depth understanding of the acidity of tetrazole-containing compounds is therefore not merely an academic exercise but a critical component of rational drug design.

This technical guide provides a comprehensive examination of the acidity and pKa of a specific, yet illustrative, member of this class: 5-(2-nitrophenyl)-2H-tetrazole. We will delve into the synthetic considerations for this molecule, explore both predicted and experimental approaches to determining its pKa, and discuss the underlying chemical principles that govern its acidic nature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Synthesis of this compound: A Practical Approach

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition of an azide source with a nitrile being a common and effective strategy.[2] For the specific synthesis of this compound, a logical starting point is the corresponding nitrile, 2-nitrobenzonitrile.

A general and robust method for the synthesis of 5-aryl-tetrazoles involves the reaction of the aryl nitrile with sodium azide, often in the presence of a Lewis acid catalyst to facilitate the cycloaddition.

Illustrative Synthetic Pathway:

Caption: General synthetic scheme for this compound via [3+2] cycloaddition.

The Acidity of this compound: Theoretical and Practical Considerations

The acidity of the tetrazole ring is attributed to the proton on the N-H bond, and it is well-documented that the pKa of the parent tetrazole is approximately 4.9, comparable to that of acetic acid.[1][3] This acidity arises from the significant resonance stabilization of the resulting tetrazolate anion, where the negative charge is delocalized across the four nitrogen atoms of the aromatic ring.[4]

The introduction of substituents on the phenyl ring can significantly modulate the acidity of the tetrazole proton. Electron-withdrawing groups, such as the nitro group (-NO₂) in the ortho position of this compound, are expected to increase the acidity (i.e., lower the pKa) by inductively withdrawing electron density from the tetrazole ring. This effect stabilizes the conjugate base, thereby facilitating the dissociation of the proton.[5][6]

Predicted pKa Value

While experimentally determined pKa values for every conceivable compound are not always available in the literature, computational methods provide a powerful tool for their prediction. For this compound, a predicted pKa value has been reported.

| Compound | Predicted pKa | Source |

| This compound | 3.56 ± 0.10 | ChemicalBook[7] |